2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a benzothiazole core, which is known for its diverse pharmacological properties, and a piperidine moiety that enhances its interaction with biological targets.
This compound is classified under the category of benzothiazole derivatives, which are widely recognized for their applications in drug discovery and development. Benzothiazoles are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole has been synthesized and studied for its potential as an inhibitor of soluble epoxide hydrolase and fatty acid amide hydrolase, which are important enzymes in lipid metabolism .
The synthesis of 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole typically involves several steps:
The chemical reactivity of 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole can be attributed to its functional groups:
Additionally, this compound has been investigated for its inhibitory effects on specific enzymes such as soluble epoxide hydrolase and fatty acid amide hydrolase, indicating potential applications in modulating lipid signaling pathways .
The mechanism of action for 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole primarily involves its role as an inhibitor of soluble epoxide hydrolase and fatty acid amide hydrolase. These enzymes are involved in the metabolism of bioactive lipids:
This dual inhibition could have therapeutic implications in conditions like pain management and inflammation .
The physical properties of 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole include:
Chemical properties include stability under standard laboratory conditions but may react under acidic or basic environments due to the presence of functional groups like sulfonamides.
2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole has several potential applications:
Benzothiazoles represent a privileged scaffold in medicinal chemistry due to their structural versatility and diverse bioactivity profiles. This bicyclic heterocycle, featuring fused benzene and thiazole rings, enables specific interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic contacts [2]. Early milestones include the FDA-approved drug riluzole (1995), which modulates glutamate neurotransmission for ALS treatment, and the diagnostic agent Pittsburgh Compound B (PiB), a benzothiazole derivative used for in vivo amyloid plaque imaging in Alzheimer's disease [2] [8]. The scaffold's ability to penetrate the blood-brain barrier (BBB) and exhibit neuroprotective effects positioned it as a strategic template for CNS-targeted therapeutics. Over 50 benzothiazole-containing drugs have been developed, spanning antimicrobial, anticancer, and neuroprotective applications, with recent focus on multi-target ligands for complex neurological disorders [2] [7].
Table 1: Evolution of Benzothiazole Derivatives in CNS Drug Development
Compound | Structural Features | Therapeutic Application | Key Milestone |
---|---|---|---|
Riluzole | 2-Aminothiazole | ALS (glutamate modulation) | FDA approval (1995) |
Pittsburgh Compound B (PiB) | 6-Hydroxy-2-(4’-methylaminophenyl)benzothiazole | Alzheimer’s diagnostics (amyloid imaging) | First PET tracer for Aβ plaques (2004) |
Dasatinib | 2-Aminothiazole core | Leukemia (kinase inhibition) | FDA approval (2006) |
2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole | Sulfonyl-piperidinyl extension | HAND (multi-target action) | Preclinical HIV-neuroprotection (2020s) |
The design of 2-[1-(phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole emerged from systematic efforts to overcome limitations of single-target antivirals in treating HIV-associated comorbidities. This hybrid architecture integrates three pharmacophoric elements:
The molecular hybridization strategy exploits multi-target-directed ligand (MTDL) principles, where the sulfonyl group confers protease inhibitory capacity, while the benzothiazole moiety addresses neuroinflammatory pathways implicated in HAND progression [1]. Computational docking studies confirm simultaneous engagement with both HIV protease (binding energy: -9.2 kcal/mol) and tau protein (binding energy: -7.8 kcal/mol), validating the dual-target design [1] [9].
Table 2: Key Binding Interactions of the Sulfonyl-Piperidinyl-Benzothiazole Scaffold
Target | Binding Affinity (IC₅₀/Kᵢ) | Key Molecular Interactions | Biological Consequence |
---|---|---|---|
HIV-1 Protease | 84 ± 11 nM | Sulfonyl oxygen → Asp25 (H-bond); Benzothiazole → Ala28 (hydrophobic) | Inhibition of viral polyprotein cleavage |
Acetylcholinesterase (AChE) | 0.38 ± 0.07 µM | Piperidinyl N → Trp286 (cation-π); Benzothiazole → PAS site | Enhanced cholinergic neurotransmission |
Aβ₁₋₄₂ Aggregation | 58% inhibition at 10 µM | Benzothiazole → β-sheet grooves (π-stacking) | Reduced amyloid fibrillization |
HIV-Associated Neurocognitive Disorders (HAND) affect 30–50% of virally suppressed HIV patients, involving synergistic neurotoxicity from viral persistence, chronic inflammation, and protein misfolding [1]. 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole addresses HAND through a tripartite mechanism:
The compound’s balanced amphiphilicity (cLogP = 2.8) and moderate molecular weight (358.48 g/mol) facilitate BBB penetration, with in situ perfusion studies demonstrating brain/plasma ratios of 0.85 ± 0.12 after 60 minutes—exceeding the threshold (≥0.3) for therapeutic CNS exposure [3] [5]. This pharmacokinetic profile enables concurrent targeting of central viral reservoirs and neurodegenerative pathways, a critical advantage over non-brain-penetrant antiretrovirals.
Table 3: Neuroprotective and Antiviral Efficacy Metrics in HAND Models
Model System | Target Engagement | Functional Outcome | Potency vs. Controls |
---|---|---|---|
HIV-infected microglia | 95% p24 reduction | 80% ↓ caspase-3 activation | 3.2-fold > Lopinavir (CNS penetration) |
Aβ-stressed neurons | 58% ↓ oligomer formation | 2.1-fold ↑ neurite outgrowth | Equivalent to Donepezil (AChE inhibition) |
LPS-activated astrocytes | 62% ↓ TNF-α secretion | 45% ↓ ROS production | 1.8-fold > Minocycline (anti-inflammatory) |
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like efavirenz and nevirapine face limitations in HAND management due to inadequate CNS penetration, viral resistance, and lack of neuroprotective activity. 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole overcomes these through:
Unlike first-generation NNRTIs, which exhibit brain/plasma ratios ≤0.2, the compound’s piperidinyl-sulfonyl modification reduces P-gp recognition (efflux ratio = 2.1 vs. 8.7 for efavirenz), ensuring robust CNS exposure [5] [9]. This integrated profile positions it as a pioneering candidate for next-generation HAND therapeutics that transcend conventional viral suppression.
Table 4: Comparative Profile Against Classical NNRTIs
Property | 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole | Efavirenz | Nevirapine | Clinical Advantage |
---|---|---|---|---|
CNS Penetration (B/P ratio) | 0.85 ± 0.12 | 0.19 | 0.23 | Effective HAND target engagement |
Resistance Frequency* | 3.2 × 10⁻⁶ | 1.1 × 10⁻⁴ | 8.9 × 10⁻⁵ | Lower resistance risk |
Multi-target Activity | HIV-PR, AChE, Aβ aggregation | RT inhibition only | RT inhibition only | Addresses neurocognitive decline |
Metabolic Stability (t₁/₂) | 142 min (human microsomes) | 48 min | 34 min | Reduced dosing frequency |
*Resistance frequency measured in MT-4 cells after 24 passages
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1